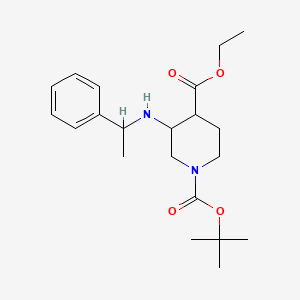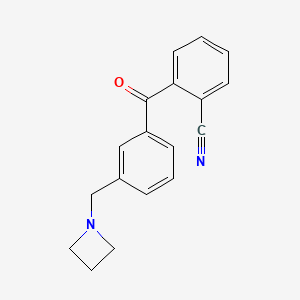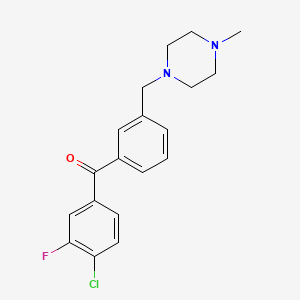
Ethyl-1-Boc-3-(1-Phenylethylamino)piperidin-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is a compound that falls within the category of piperidine derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry. Piperidine derivatives are often synthesized for their potential use as pharmacological agents or as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of piperidine derivatives can vary depending on the desired substitution pattern on the piperidine ring. For instance, the synthesis of ethyl 4-piperidinecarboxylate, a related compound, was achieved from isonicotinic acid through esterification and hydrogenation with a high overall yield . Similarly, the synthesis of other complex piperidine derivatives, such as (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, involved the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a proline–Fe(III) complex . These methods highlight the versatility of synthetic approaches in the realm of piperidine chemistry.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined to crystallize in the triclinic space group with a flat boat conformation for the tetrahydropyridine ring . Similarly, the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione revealed two crystallographically independent molecules with specific dihedral angles between the piperidine ring and the attached moieties . These structural analyses are crucial for understanding the conformational preferences and potential reactivity of the compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are often influenced by their molecular structure. For instance, the presence of a Boc-protecting group on the nitrogen of the piperidine ring can influence the reactivity and selectivity of subsequent transformations, such as C-H arylation . The introduction of substituents on the piperidine nitrogen, such as benzoyl groups, can also significantly enhance the biological activity of these compounds, as seen in the synthesis of potent anti-acetylcholinesterase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are determined by their molecular structure and substituents. These properties include solubility, melting point, boiling point, and stability, which are essential for their practical application in chemical synthesis and drug development. For example, the solubility and crystallization behavior of a compound can be influenced by the presence of intra- and intermolecular hydrogen bonds, as well as C-H...π interactions, which were observed in the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate .
Wissenschaftliche Forschungsanwendungen
Synthese von Pim-1-Inhibitoren
Ethyl-1-Boc-3-(1-Phenylethylamino)piperidin-4-carboxylat wird als Reaktant bei der Synthese von Pim-1-Inhibitoren verwendet. Pim-1 ist eine Art Kinase, und Inhibitoren, die darauf abzielen, können potenzielle Anwendungen bei der Behandlung verschiedener Krebsarten haben, indem sie das Wachstum und das Überleben von Krebszellen blockieren .
Entwicklung von GPR119-Agonisten
Diese Verbindung ist auch an der Herstellung von selektiven GPR119-Agonisten beteiligt, die wegen ihres Potenzials zur Behandlung von Typ-II-Diabetes durch Stimulierung der Insulinsekretion erforscht werden .
HIV-1-Replikationsinhibitoren
Forscher verwenden diese Chemikalie bei der Synthese von M-tropen (R5) HIV-1-Replikationsinhibitoren, die einen neuen Ansatz zur Bekämpfung von HIV/AIDS bieten könnten .
Produktion von HDAC-Inhibitoren
Es dient als Reaktant zur Herstellung von HDAC-Inhibitoren, die aufgrund ihrer Rolle bei der Regulation der Genexpression Bedeutung in der Krebstherapie haben .
Selektive 5-HT6-Antagonisten
Die Verbindung wird bei der Synthese von selektiven 5-HT6-Antagonisten verwendet, die wegen ihrer potenziellen Auswirkungen auf neurologische Erkrankungen wie die Alzheimer-Krankheit untersucht werden .
Vinyloge Mannich-Reaktionen
Es wird in dreikomponentigen vinylogen Mannich-Reaktionen verwendet, die in der organischen Synthese wertvoll sind, um komplexe Molekülarchitekturen zu konstruieren .
Palladium-katalysierte α-Arylierung
Die Verbindung dient als Substrat bei der palladium-katalysierten α-Arylierung von Estern mit heterocyclischen Bromiden und Chloriden, was zu Produkten wie 4-Pyridylpiperidinyl-Estern führt .
Diese Anwendungen unterstreichen die Vielseitigkeit von this compound in der wissenschaftlichen Forschung, insbesondere in der medizinischen Chemie und der Arzneimittelentwicklung.
Für detailliertere Informationen oder spezifische Studien im Zusammenhang mit diesen Anwendungen wären weitere Recherchen und der Zugriff auf spezialisierte Datenbanken erforderlich.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-(1-phenylethylamino)piperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-6-26-19(24)17-12-13-23(20(25)27-21(3,4)5)14-18(17)22-15(2)16-10-8-7-9-11-16/h7-11,15,17-18,22H,6,12-14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQUVEFMYQSDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)
![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)
![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)
